molecular formula C19H18N2O3 B2497609 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide CAS No. 868223-31-8

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide

Cat. No. B2497609
M. Wt: 322.364
InChI Key: XRWVTZXMVUVBFG-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide (referred to as MOIA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOIA is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of MOIA is not fully understood, but it is believed to act on various molecular targets in the brain and body. MOIA has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases. MOIA has also been found to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

MOIA has been found to exhibit various biochemical and physiological effects in scientific research. It has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. MOIA has also been found to exhibit anti-inflammatory and antioxidant properties, leading to reduced inflammation and oxidative stress in the body.

Advantages And Limitations For Lab Experiments

MOIA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. MOIA has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one limitation of MOIA is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on MOIA. One direction is to further study its potential therapeutic applications in treating neurodegenerative diseases. Another direction is to study its effects on various signaling pathways involved in inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of MOIA and how it interacts with various molecular targets in the brain and body.

Synthesis Methods

MOIA can be synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 5-methoxy-2-nitrobenzaldehyde to form the corresponding nitro compound. Reduction of the nitro group using palladium on carbon and hydrogen gas yields the amine intermediate, which is then reacted with anhydrous acetic acid and acetic anhydride to form MOIA.

Scientific Research Applications

MOIA has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MOIA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-6-3-4-8-16(13)20-18(22)12-21-11-10-14-15(19(21)23)7-5-9-17(14)24-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWVTZXMVUVBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide

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